2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-11(13(18)19)9-12(17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVBOASUUTFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents such as tetrahydrofuran or acetonitrile, and often requires the presence of a base like sodium hydroxide or 4-dimethylaminopyridine . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of peptides and as a building block in drug development. Its tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, allowing for the selective modification of other functional groups.
Peptide Synthesis
Boc-DL-homophenylalanine is used in solid-phase peptide synthesis (SPPS), where it acts as a precursor to various bioactive peptides. The Boc group can be easily removed under acidic conditions, facilitating the formation of the desired peptide bond.
Case Study: Synthesis of Antimicrobial Peptides
A study demonstrated the successful incorporation of Boc-DL-homophenylalanine into antimicrobial peptides, which exhibited enhanced activity against resistant bacterial strains. The use of this compound allowed for the fine-tuning of peptide properties, leading to improved efficacy in therapeutic applications .
Biochemical Research
This compound has been employed in biochemical assays to study enzyme interactions and protein folding. Its structural similarity to natural amino acids makes it a valuable tool for probing biological mechanisms.
Enzyme Inhibition Studies
Research has indicated that derivatives of Boc-DL-homophenylalanine can act as enzyme inhibitors. For instance, it has been tested against proteases where it showed competitive inhibition, suggesting potential applications in designing therapeutic agents targeting specific enzymes involved in disease processes .
Drug Development
The compound's role in drug formulation is significant due to its ability to enhance solubility and stability of drug candidates. Its incorporation into drug design has been linked to improved pharmacokinetic properties.
Formulation of Anticancer Agents
In drug formulation studies, Boc-DL-homophenylalanine has been used to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion. This strategy has been particularly effective in developing anticancer agents that target tumor cells selectively while minimizing systemic toxicity .
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid involves the temporary protection of amino groups during chemical reactions. The tert-butoxycarbonyl group stabilizes the amino group, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid and three analogous compounds.
Key Comparative Analysis:
Structural Variations and Functional Implications
Amino Group Protection: The target compound’s tert-Boc group offers superior stability compared to the free amino group in 4-(4-bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid. This protection is crucial for multi-step syntheses, as seen in the preparation of anticancer inhibitors .
The iodophenyl variant () facilitates radio-labeling or cross-coupling reactions, expanding its utility in drug development .
Spectral and Crystallographic Data
- The target compound’s tert-Boc group generates distinct NMR signals (e.g., tert-butyl protons at ~1.4 ppm), differing from the sulfanyl group’s characteristic shifts in Compound 1 () .
- Compound 1’s crystal structure () reveals a planar 4-oxo-4-phenyl core, suggesting conformational similarities to the target compound despite substituent differences .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid, also known as a derivative of phenylbutanoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 68826360
The compound features a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis and can influence the compound's biological activity.
The biological activity of 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain metabolic enzymes, leading to altered metabolic pathways. For instance, it has shown potential in modulating the activity of proteases involved in tumor progression.
- Anti-inflammatory Effects : Research indicates that derivatives of phenylbutanoic acid can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antitumor Activity : Some studies have reported that compounds similar to 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid can induce apoptosis in cancer cell lines, thus demonstrating potential as anticancer agents.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in Molecules, researchers investigated the effects of various phenylbutanoic acid derivatives on cancer cell lines. The study found that 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid significantly inhibited cell proliferation and induced apoptosis in HeLa cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid resulted in a significant decrease in TNF-alpha and IL-6 production from macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for this compound in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid?
- Methodological Answer : The Boc group is introduced to protect the amine functionality during multi-step syntheses. Optimal conditions involve using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a mild base (e.g., DMAP or NaHCO₃) at 0–25°C. Monitoring by TLC or HPLC ensures complete reaction. Acidic deprotection (e.g., TFA in DCM) is required later, but overexposure to strong acids can lead to ketone group side reactions .
Q. What purification methods are effective for isolating intermediates in the synthesis of this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures can yield high-purity crystals, especially for Boc-protected intermediates .
Q. How stable is the Boc group under varying reaction conditions during synthesis?
- Methodological Answer : The Boc group is stable under basic and nucleophilic conditions but hydrolyzes under strong acidic (e.g., HCl in dioxane) or prolonged thermal (>80°C) conditions. Stability tests via NMR (monitoring for tert-butyl peak at ~1.4 ppm) are recommended when using Lewis acids (e.g., ZnCl₂) or oxidizing agents .
Advanced Research Questions
Q. How can discrepancies in NMR data for intermediates (e.g., unexpected splitting or shifts) be resolved?
- Methodological Answer : Conflicting NMR signals may arise from diastereomerism or solvent interactions. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to avoid solvent peaks. 2D NMR techniques (COSY, HSQC) clarify coupling patterns. For chiral centers, compare experimental data with computed spectra (DFT-based tools like Gaussian) .
Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the compound’s reactivity in subsequent reactions?
- Methodological Answer : Fluorine or nitro groups at the para position increase electrophilicity at the ketone, accelerating nucleophilic additions (e.g., Grignard reactions). Substituent effects are quantified via Hammett plots using σ values. Computational modeling (e.g., Fukui indices) predicts regioselectivity in Michael additions .
Q. What computational methods predict the compound’s behavior in catalytic asymmetric reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking studies assess interactions with chiral catalysts (e.g., Jacobsen’s thiourea). Solvent effects are incorporated via PCM models .
Q. How should biological activity studies be designed to evaluate this compound’s enzyme inhibition potential?
- Methodological Answer : Use enzyme assays (e.g., fluorescence-based or calorimetry) with positive/negative controls. For kinase inhibition, ATP-competitive assays (e.g., ADP-Glo™) validate dose-response curves (IC₅₀). Counter-screening against unrelated enzymes (e.g., phosphatases) ensures specificity. Cell-based assays require cytotoxicity controls (e.g., MTT assay) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies arise from varying pH or impurities. Measure solubility via UV-Vis (λmax ~250 nm) in buffered solutions (pH 2–12). Lyophilization from tert-butanol/water mixtures enhances aqueous solubility of the sodium salt form. Dynamic light scattering (DLS) detects aggregation in polar solvents .
Experimental Design Considerations
Q. What controls are critical for assessing the compound’s stability in long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
